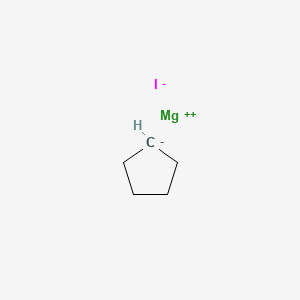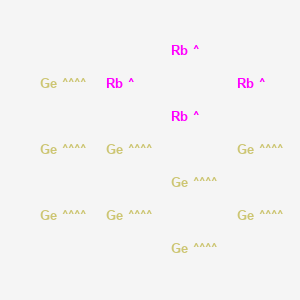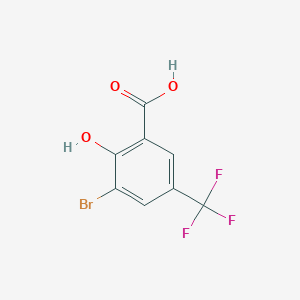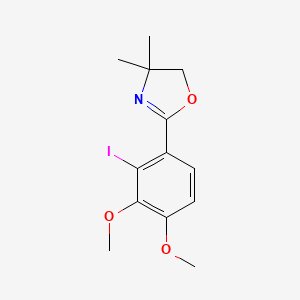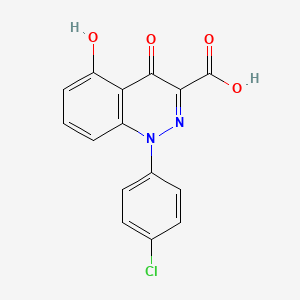
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent, with the addition of catalysts such as piperidine or ammonium acetate .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include substituted cinnoline derivatives, alcohols, and esters .
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and transcription processes. These actions contribute to its antimicrobial, antiviral, and anticancer properties .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-3-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: Similar structure but with a different position of the hydroxy group.
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a quinoline ring instead of a cinnoline ring.
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid: Contains a pyridine ring instead of a cinnoline ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
160161-66-0 |
|---|---|
Fórmula molecular |
C15H9ClN2O4 |
Peso molecular |
316.69 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-5-hydroxy-4-oxocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O4/c16-8-4-6-9(7-5-8)18-10-2-1-3-11(19)12(10)14(20)13(17-18)15(21)22/h1-7,19H,(H,21,22) |
Clave InChI |
YHEMLIOLXQLDLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
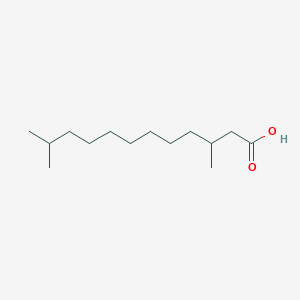
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
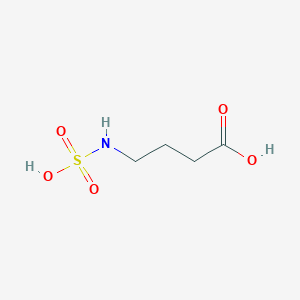
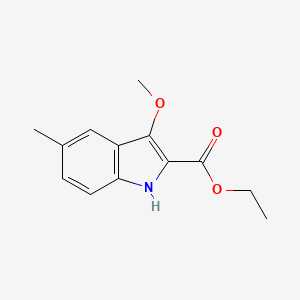
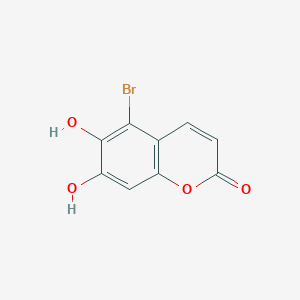

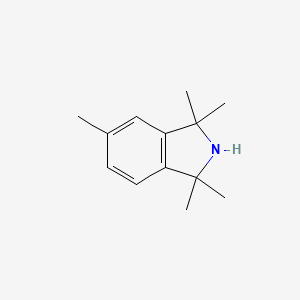
![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
